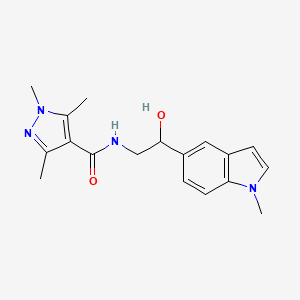

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

This compound is a pyrazole-4-carboxamide derivative characterized by a unique 1,3,5-trimethylpyrazole core linked to a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl substituent. The hydroxyethyl-indole moiety distinguishes it from conventional pyrazole-carboxamide analogs, which typically feature aryl, halogen, or cyano substituents.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-11-17(12(2)22(4)20-11)18(24)19-10-16(23)14-5-6-15-13(9-14)7-8-21(15)3/h5-9,16,23H,10H2,1-4H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPNGAHIHCBMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to first synthesize the indole derivative, followed by the formation of the pyrazole ring. Key steps may include:

Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

Coupling Reactions: The final step involves coupling the indole and pyrazole derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Receptors: It may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Pathways: The compound can modulate biochemical pathways, affecting processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Research Findings and Implications

- Yield Optimization : The moderate yields (60–71%) of analogs 3a–3e highlight challenges in pyrazole-carboxamide synthesis, likely due to steric hindrance or side reactions. The target compound’s synthesis may face similar or greater challenges .

- Solubility-Bioavailability Trade-off : The hydroxyethyl-indole group could improve solubility but reduce membrane permeability, necessitating formulation adjustments for in vivo applications.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and an indole moiety. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The IUPAC name highlights its functional groups and structural features.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:

These results indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to anticancer properties, the compound may also possess anti-inflammatory effects. Recent research on pyrazole derivatives has shown significant inhibition of pro-inflammatory cytokines:

| Compound | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| Compound D | TNF-α: 76% | 10 | |

| Compound E | IL-6: 86% | 10 |

Such findings suggest that this compound could be beneficial in treating inflammatory diseases by modulating immune responses.

The mechanisms underlying the biological activities of pyrazole derivatives often involve the inhibition of specific kinases and enzymes:

- Aurora-A Kinase Inhibition : Some derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase, indicating potent inhibitory effects that can disrupt cancer cell growth .

- Cyclooxygenase Inhibition : Pyrazole compounds have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are key players in inflammatory pathways .

Study on Antitumor Effects

A notable study evaluated the antitumor effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

Clinical Implications

Given its diverse biological activities, this compound may serve as a lead for drug development targeting cancer and inflammatory diseases. Further clinical trials are necessary to establish its safety and efficacy in humans.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst screening : Triethylamine or EDCI/HOBt mixtures improve coupling efficiency in carboxamide formation .

- Reaction monitoring : TLC or HPLC tracks intermediate purity to minimize side products .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and crystallographic methods?

Answer:

- NMR analysis : Assign peaks using - and -NMR to confirm regiochemistry. For example, methyl groups on pyrazole (δ 2.48–2.66 ppm) and indole protons (δ 7.2–7.6 ppm) can distinguish substituent positions .

- X-ray crystallography : Single-crystal studies (e.g., R factor ≤ 0.056) validate bond lengths (e.g., C–C = 0.004 Å mean deviation) and dihedral angles between pyrazole and indole moieties .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

What computational strategies are effective for predicting the compound’s bioactivity and target interactions?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes or receptors). For pyrazole derivatives, focus on hydrophobic pockets and hydrogen-bond interactions with carboxamide groups .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with activity using descriptors like logP and polar surface area .

How should researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Assay variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .

- Purity issues : Validate compound purity (>95%) via HPLC and control for residual solvents (e.g., DMF) that may inhibit enzymes .

- Structural analogs : Test activity of derivatives (e.g., halogen-substituted indoles) to isolate substituent-specific effects .

Case study : Discrepancies in antifungal activity may stem from differences in zoospore developmental stages; synchronize assays with leucine-regulated protocols .

What methodologies are recommended for studying the compound’s metabolic stability and degradation pathways?

Answer:

- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Monitor hydroxylation at the indole or pyrazole moieties via LC-MS/MS .

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Identify hydrolyzed products (e.g., carboxylic acids) or N-demethylation .

- Stability studies : Store at 4°C in amber vials; assess hygroscopicity via dynamic vapor sorption (DVS) .

How can substituent effects on the pyrazole and indole rings be systematically investigated?

Answer:

- Synthetic diversification : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the indole 5-position or pyrazole 3-position .

- SPR/BLI binding assays : Quantify affinity changes (KD values) for targets like kinases or GPCRs .

- Electronic effects : Compute Hammett constants (σ) for substituents and correlate with reaction rates in nucleophilic substitutions .

What are the best practices for validating this compound’s selectivity across related biological targets?

Answer:

- Panel screening : Test against 50+ kinases or receptors (e.g., CEREP panels) to identify off-target interactions .

- Counter-screens : Use inactive enantiomers or scrambled peptides as negative controls .

- Crystallographic validation : Co-crystallize with off-target proteins to identify non-specific binding motifs .

How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 knockouts : Delete putative targets (e.g., mTOR or CYP450 isoforms) in cell lines to confirm pathway involvement .

- Phosphoproteomics : Apply SILAC labeling and LC-MS to map signaling changes post-treatment .

- Animal models : Use zebrafish embryos or murine xenografts for in vivo efficacy and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.